![molecular formula C17H16N2O B2548830 N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide CAS No. 2411239-94-4](/img/structure/B2548830.png)
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide, also known as Compound 14, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein in the body, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 works by inhibiting the activity of a specific protein in the body, known as bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overactivity has been linked to various diseases, including cancer and inflammatory disorders. By inhibiting the activity of BRD4, N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is able to modulate gene expression and cellular activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and cognition. Finally, it has been shown to modulate the activity of immune cells, leading to changes in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is its specificity for BRD4, which makes it a valuable tool for studying the role of BRD4 in various diseases. Additionally, its small size and ease of synthesis make it a convenient compound to work with in the lab. However, one of the limitations of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14. One area of interest is the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Another area of interest is the study of its effects on the immune system, which may lead to the development of new treatments for autoimmune disorders. Finally, the study of its effects on the brain may lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 involves several steps, including the reaction of 4-bromopyridine with phenylacetylene, followed by the addition of but-2-ynoic acid and subsequent purification. The process has been optimized to produce high yields of pure N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders. Finally, it has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-5-17(20)19-13(2)14-7-9-15(10-8-14)16-6-4-11-18-12-16/h4,6-13H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUYGIJLLKYEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)
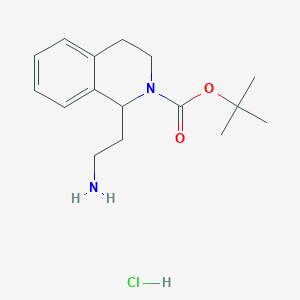
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)
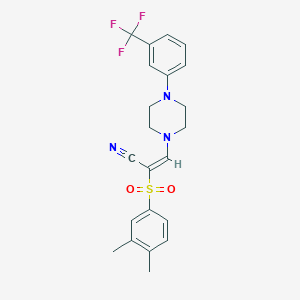
![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)
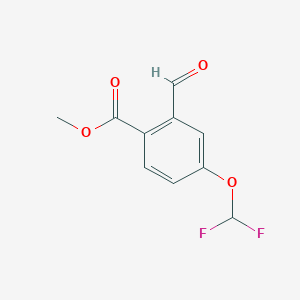

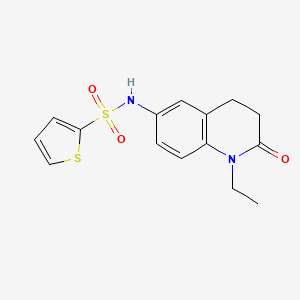
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548768.png)
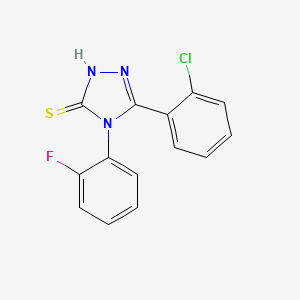
![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)